
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile is an organic compound with a unique structure that includes a bromomethyl group, a methyl group, and an acetonitrile group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1H-pyrazole-5-acetonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
For large-scale industrial production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact. The overall yield and purity of the product can be optimized by adjusting the reaction parameters and purification techniques.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for designing molecules with potential therapeutic effects.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. This interaction can lead to the formation of covalent bonds, thereby modifying the activity or function of the target molecules .
類似化合物との比較
Similar Compounds
- 3-(Bromomethyl)-1-methyl-1H-pyrazole-4-acetonitrile
- 3-(Chloromethyl)-1-methyl-1H-pyrazole-5-acetonitrile
- 3-(Bromomethyl)-1-ethyl-1H-pyrazole-5-acetonitrile
Uniqueness
3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile is unique due to the presence of both a bromomethyl group and an acetonitrile group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
特性
分子式 |
C7H8BrN3 |
|---|---|
分子量 |
214.06 g/mol |
IUPAC名 |
2-[5-(bromomethyl)-2-methylpyrazol-3-yl]acetonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-11-7(2-3-9)4-6(5-8)10-11/h4H,2,5H2,1H3 |
InChIキー |
KBLMYOYKDAKYPX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)CBr)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
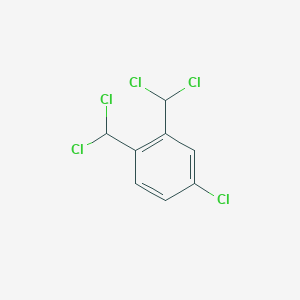
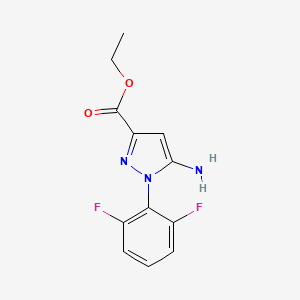
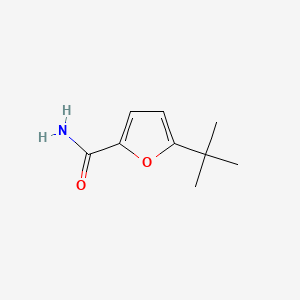
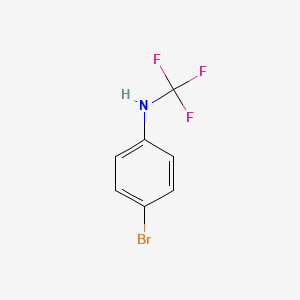
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
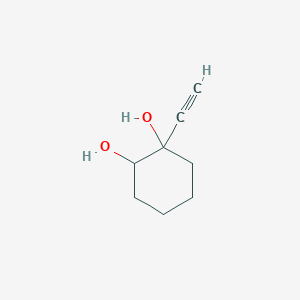

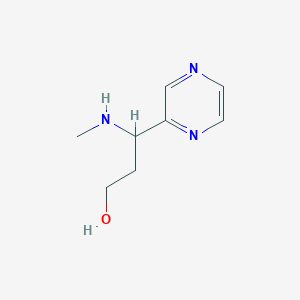
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)
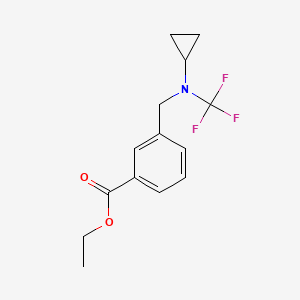
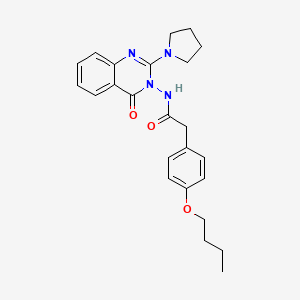

![3-[3-(Trimethoxysilyl)propyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B13946165.png)
